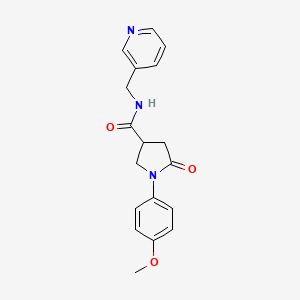

1-(4-甲氧基苯基)-5-氧代-N-(3-吡啶基甲基)-3-吡咯烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 1-(4-methoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide often involves complex reactions that can include cyclization processes, functional group interconversions, and coupling reactions. For instance, the preparation of pyrrolidine derivatives can be achieved through strategies involving the construction of the pyrrolidine ring followed by subsequent functionalization steps. These processes may employ a variety of reagents and catalysts to facilitate the formation of the desired scaffold and the introduction of specific functional groups at precise locations on the molecule (Li Petri et al., 2021).

Molecular Structure Analysis

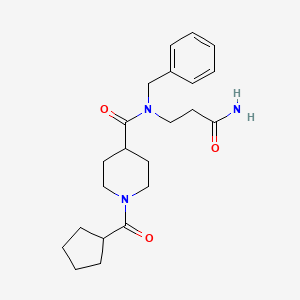

The molecular structure of 1-(4-methoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide is characterized by the presence of several key features: a pyrrolidine core, a methoxyphenyl group, and a pyridinylmethyl moiety. These elements play a crucial role in determining the compound's reactivity and interaction with biological targets. The spatial arrangement of these groups and their electronic properties influence the molecule's binding affinity and specificity towards various receptors or enzymes.

Chemical Reactions and Properties

Pyrrolidine derivatives, including compounds similar to the target molecule, are known for their versatility in chemical reactions. They can participate in a wide range of transformations, such as nucleophilic substitutions, electrophilic additions, and coupling reactions. The pyrrolidine ring can act as a nucleophile, reacting with electrophilic centers, while the substituents on the ring can undergo various modifications to alter the compound's overall properties and reactivity (Parmar et al., 2023).

科学研究应用

结构和构象研究

对类似化合物的研究表明,人们对了解吡咯烷衍生物的结构和构象方面有浓厚的兴趣。例如,通过 X 射线分析和 AM1 分子轨道方法研究了溶剂化 1-(4-甲氧基苯磺酰基)-5-氧代-吡咯烷-2-甲酰胺(一种结构密切相关的化合物)的晶体结构和分子构象。这些研究为在抗肿瘤药物的设计中此类化合物的潜在应用提供了见解,突出了它们在科学研究中对于开发新治疗方案的重要性 (Banerjee 等人,2002)。

多晶型改性

对吡咯烷衍生物的多晶型改性的研究,例如对具有强利尿性质的 1H-吡咯并[3,2,1-ij]喹啉-5-甲酰胺的研究,表明发现了新药的潜力。这些改性可以导致具有增强治疗效果的化合物,进一步强调了结构分析在药物发现和开发中的重要性 (Shishkina 等人,2018)。

新型杂环系统

探索源自吡咯烷化合物的杂环系统,例如合成和表征新型 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,证明了吡咯烷衍生物在药物化学中的多功能性。这些研究对于开发对各种癌细胞系具有潜在细胞毒活性的化合物至关重要,为新的癌症治疗提供了途径 (Hassan 等人,2014)。

属性

IUPAC Name |

1-(4-methoxyphenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-24-16-6-4-15(5-7-16)21-12-14(9-17(21)22)18(23)20-11-13-3-2-8-19-10-13/h2-8,10,14H,9,11-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAUBKKITHPEBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5570888.png)

![3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)

![(3R*,4R*)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570921.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)

![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)

![6-{[4-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5570977.png)

![8-cyclopropyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5570984.png)

![N-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5571000.png)